Methyl 4-phenyl-1H-pyrrole-2-carboxylate
CAS No.: 903560-42-9
VCID: VC4723051
Molecular Formula: C12H11NO2
Molecular Weight: 201.225
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-phenyl-1H-pyrrole-2-carboxylate is a synthetic organic compound with the CAS number 903560-42-9. It belongs to the pyrrole family, which is a class of heterocyclic aromatic compounds. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Synthesis and ApplicationsWhile specific synthesis methods for Methyl 4-phenyl-1H-pyrrole-2-carboxylate are not detailed in the available literature, compounds within the pyrrole family are generally synthesized through various organic reactions, such as cyclization reactions or modifications of existing pyrrole derivatives. The presence of a phenyl group at the 4-position suggests potential applications in medicinal chemistry, where aromatic rings are often used to enhance biological activity . Biological ActivityAlthough specific biological activity data for Methyl 4-phenyl-1H-pyrrole-2-carboxylate is not readily available, compounds with similar structures have shown promising results in various biological assays. For instance, pyrrole derivatives have been explored for their anti-tuberculosis activity, where modifications to the pyrrole ring can significantly impact potency and selectivity . Storage and HandlingMethyl 4-phenyl-1H-pyrrole-2-carboxylate should be stored in a dark place, sealed in a dry container, and kept at room temperature to maintain its stability. Handling should follow standard laboratory safety protocols to minimize exposure and prevent accidents . |
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CAS No. | 903560-42-9 |
Product Name | Methyl 4-phenyl-1H-pyrrole-2-carboxylate |
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.225 |
IUPAC Name | methyl 4-phenyl-1H-pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)11-7-10(8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Standard InChIKey | HTDLNIQLELERCP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CN1)C2=CC=CC=C2 |
Solubility | not available |
PubChem Compound | 11593641 |
Last Modified | Jul 23 2023 |
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